molecular formula C22H22N4O4S B2889427 (E)-N-methyl-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide CAS No. 1396893-29-0

(E)-N-methyl-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B2889427
CAS No.: 1396893-29-0
M. Wt: 438.5
InChI Key: QCYXDYUDMGLYSA-ZHACJKMWSA-N
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Description

(E)-N-methyl-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that mediate various cellular responses.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of smooth muscle cells, resulting in bronchodilation .

Pharmacokinetics

The compound is delivered directly to the lungs through a standard jet nebulizer This method of administration allows for high local concentrations of the drug in the lungs, enhancing its efficacy while minimizing systemic side effects

Result of Action

The compound’s action results in both bronchodilation and non-steroidal anti-inflammatory effects .

Properties

IUPAC Name

N-methyl-3-[5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-15-6-8-16(9-7-15)10-11-31(28,29)26-13-19(14-26)22-24-20(25-30-22)17-4-3-5-18(12-17)21(27)23-2/h3-12,19H,13-14H2,1-2H3,(H,23,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYXDYUDMGLYSA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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